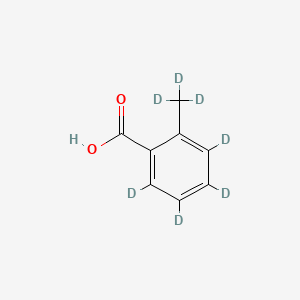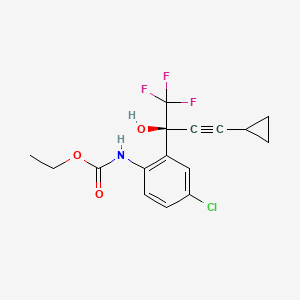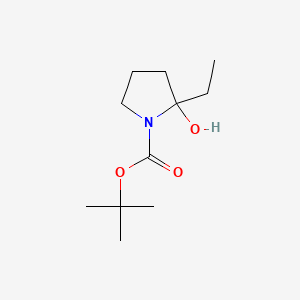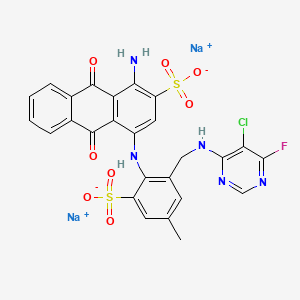
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide is an alkaloid isolated from mexican cereoid, Backebergia militaris . It is also referred to as heliamine . This compound is part of a large group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ-based compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . In a specific example, a novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .Molecular Structure Analysis
The molecular formula of this compound is C12H17NO3 . The structure of this compound can also be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . In another reaction, the removal of the N-sulfinyl auxiliary led to amine, which upon treatment with n-BuLi cyclized easily into isoquinolone .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, it is known that THIQ-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . For instance, one compound is being developed as a positron emission tomography (PET) agent for the non-invasive study of the P-gp function and MDR in tumors and normal tissues .
Future Directions
This compound and other THIQ-based compounds have garnered a lot of attention in the scientific community due to their diverse biological activities . They are being developed for various applications, including as a PET agent for the non-invasive study of the P-gp function and MDR in tumors and normal tissues . This suggests promising future directions for the research and development of these compounds.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide involves the condensation of p-methoxybenzaldehyde with 2,3-dimethoxyphenethylamine followed by reduction and bromination to obtain the final product.", "Starting Materials": ["p-methoxybenzaldehyde", "2,3-dimethoxyphenethylamine", "sodium borohydride", "hydrobromic acid"], "Reaction": ["Step 1: Condensation of p-methoxybenzaldehyde with 2,3-dimethoxyphenethylamine in the presence of an acid catalyst to form 1-(2,3-dimethoxyphenethyl)-2,3-dimethoxybenzene", "Step 2: Reduction of 1-(2,3-dimethoxyphenethyl)-2,3-dimethoxybenzene with sodium borohydride to obtain 1-(2,3-dimethoxyphenethyl)-2,3-dimethoxybenzene-1-ol", "Step 3: Bromination of 1-(2,3-dimethoxyphenethyl)-2,3-dimethoxybenzene-1-ol with hydrobromic acid to form 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide"] } | |
CAS RN |
31804-72-5 |
Product Name |
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide |
Molecular Formula |
C19H24BrNO3 |
Molecular Weight |
394.309 |
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline;hydrobromide |
InChI |
InChI=1S/C19H23NO3.BrH/c1-21-15-6-4-13(5-7-15)10-17-16-12-19(23-3)18(22-2)11-14(16)8-9-20-17;/h4-7,11-12,17,20H,8-10H2,1-3H3;1H |
InChI Key |
VQNLLFHKHDXJRM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC.Br |
synonyms |
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[2-(Acetylamino)phenyl]propargyl alcohol](/img/structure/B586221.png)

![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)